molecular formula C14H10N4O2S2 B2811978 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 878061-68-8

5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2811978
CAS No.: 878061-68-8
M. Wt: 330.38
InChI Key: YWRZOLWSMZEWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic organic compound featuring a complex hybrid heterocyclic structure. This molecule is composed of a benzothiazole core, linked via an amine bridge to a 1,3,4-oxadiazole ring which is itself substituted with a thiophene moiety. The integration of these distinct pharmacophores suggests significant potential for application in medicinal chemistry and drug discovery research. Compounds containing 1,3,4-oxadiazole and thiophene rings are the subject of extensive investigation in scientific literature due to a wide spectrum of biological activities . Specifically, derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole have demonstrated promising in vitro anticancer activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The 1,3,4-oxadiazole scaffold is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . Similarly, the benzothiazole nucleus is a privileged structure in anticancer agent development. Researchers may find this compound particularly valuable for: Anticancer Research: As a novel chemical entity for screening against a panel of cancer cell lines. Kinase Inhibition Studies: Heterocycles of this class can interact with key biological targets, including various kinases involved in tumorigenesis . Medicinal Chemistry: Serving as a sophisticated building block or intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Please note that this product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-19-8-4-5-10-9(7-8)15-14(22-10)16-13-18-17-12(20-13)11-3-2-6-21-11/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZOLWSMZEWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel chemical entity that incorporates a methoxy group, a thiophene moiety, and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2SC_{12}H_{10}N_{4}O_{2}S, with a molecular weight of approximately 270.30 g/mol. The presence of the oxadiazole and benzothiazole rings contributes to its potential pharmacological properties.

Anticancer Activity

Compounds containing the oxadiazole moiety have been reported to exhibit significant anticancer properties. For instance:

  • In vitro studies show that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • A related study demonstrated that compounds with similar structures displayed IC50 values ranging from 12 µM to 92 µM against multiple cancer cell lines .

The biological activity of this compound may involve:

  • Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression .
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, enhancing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Value
Compound A Contains three methoxy groupsEnhanced solubility; anticancer activity25 µM
Compound B Contains thiazole instead of oxadiazoleAntibacterial and antifungal properties30 µM
This compound Methoxy and oxadiazole ringsAnticancer; potential anti-inflammatory effectsTBD

Case Studies

Several studies have highlighted the efficacy of compounds similar to 5-methoxy-N-[5-(thiophen-2-y)-1,3,4-oxadiazol-2-y]-1,3-benzothiazol-2-amines:

  • Antitumor Activity : A series of synthesized thiophene-based oxadiazoles were tested against HepG2 and A549 cell lines. Results indicated significant cytotoxicity compared to standard treatments like cisplatin .
  • Antimicrobial Effects : Research on related benzothiazole derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of oxadiazole compounds, including 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine, exhibit significant anticancer properties. Key findings include:

  • Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated effective cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Inhibition of Tumor Growth : The compound has been explored as a potential inhibitor of tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Study Cell Lines Tested IC50 Values (µM) Mechanism
Maftei et al.MCF-7, A5490.48 - 0.78Apoptosis induction
Kumar et al.A375, HT-290.11 - 2.09Cell cycle arrest

Antimicrobial Activity

The presence of the thiophene and oxadiazole moieties suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial effects against a range of pathogens . This application is crucial in the development of new antibiotics amid rising antibiotic resistance.

Synthesis and Modification

The synthesis of this compound can be achieved through several chemical reactions involving the appropriate precursors. The modification of this compound could lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. Among them, one derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives containing oxadiazole rings. The results highlighted that these compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on heterocyclic cores, substituents, and reported activities.

Structural Analogues with Thiadiazole vs. Oxadiazole Cores
Compound Name Core Heterocycle Key Substituents Biological Activity/Notes Reference
5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Oxadiazole Benzothiazole, thiophene, methoxy Potential broad-spectrum bioactivity Target
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene, methylphenyl Insecticidal, fungicidal activities
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 2-Methoxyphenyl Structural simplicity; uncharacterized

Key Differences :

  • Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., ) often exhibit insecticidal and fungicidal properties due to sulfur’s electronegativity, which enhances membrane permeability. In contrast, oxadiazole derivatives (e.g., target compound) may display improved metabolic stability and solubility due to oxygen’s polarity .
Benzothiazole-Containing Analogues
Compound Name Heterocyclic Combination Substituents Application Notes Reference
Target Compound Benzothiazole + oxadiazole Methoxy, thiophene Hypothesized anticancer activity Target
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + triazole Nitrophenyl Antiproliferative properties
5-Methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Benzothiazole + morpholine Methoxy, morpholine Unreported; likely CNS-targeting

Key Differences :

  • Triazole vs. Oxadiazole : The triazole-containing analog in demonstrates antiproliferative activity, suggesting that nitrogen-rich heterocycles may favor DNA intercalation. The target’s oxadiazole-thiophene moiety could instead target enzymes like tyrosine kinases or cyclooxygenases .
  • Morpholine Substitution : The morpholine derivative in highlights how polar substituents can improve solubility, whereas the target’s thiophene may prioritize lipophilicity for membrane penetration.
Thiophene/Oxadiazole Hybrids
Compound Name Structure Key Features Synthesis Method Reference
Target Compound Benzothiazole-oxadiazole-thiophene Multi-heterocyclic Likely cyclization + coupling Target
N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride Oxadiazole + thiophene Propanamine side chain Amine coupling
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine Oxadiazole + methylthiophenyl Methylthio group Cyclization of thiosemicarbazides

Key Differences :

  • Side Chain vs.
  • Methylthio Group : The methylthio-substituted oxadiazole in may enhance antioxidant activity, whereas the target’s methoxy group could influence electron-donating effects .

Q & A

Q. Basic Synthesis Optimization

  • Stepwise Cyclization : Prioritize forming the 1,3,4-oxadiazole ring first via cyclization of thiosemicarbazide derivatives with POCl₃ (common in thiadiazole syntheses), followed by coupling to the benzothiazole moiety .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency during coupling reactions .
  • Base Catalysis : Employ NaH or K₂CO₃ to deprotonate intermediates and facilitate bond formation .
  • Purification : Recrystallize from DMSO/water mixtures (2:1) to remove unreacted starting materials .

How can advanced spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

Q. Basic Structural Analysis

  • X-Ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilize dimeric structures) .
  • Multinuclear NMR : Assign peaks using ¹³C DEPT and HSQC to distinguish methoxy (δ ~3.8 ppm) and aromatic protons. Confirm oxadiazole C=N signals at δ ~160 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H]⁺) and fragment patterns unique to the oxadiazole-thiophene linkage .

What computational strategies predict the electronic properties and reactivity of this compound?

Q. Advanced Computational Modeling

  • DFT Calculations : Apply the B3LYP functional with a 6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic site identification .
  • MD Simulations : Model solvation effects in aqueous/DMSO environments to predict solubility and aggregation behavior .
  • Docking Studies : Screen against enzymes (e.g., PFOR in anaerobic pathogens) to hypothesize bioactivity mechanisms .

How can researchers design assays to evaluate the antimicrobial or anticancer potential of this compound?

Q. Advanced Biological Assessment

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to non-cancerous cells (e.g., HEK293) for selectivity .
  • Mechanistic Probes : Perform ROS detection and apoptosis assays (Annexin V/PI staining) to identify mode of action .

How should contradictory data in reaction outcomes or characterization be addressed?

Q. Advanced Data Contradiction Analysis

  • Byproduct Identification : Use LC-MS to detect side products (e.g., sulfoxides from over-oxidation) and optimize reaction conditions .
  • Thermodynamic vs. Kinetic Control : Re-examine reaction temperatures; lower temps may favor kinetic products (e.g., meta-substitution vs. para) .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray data to resolve ambiguities in tautomeric forms .

What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?

Q. Advanced Spectroscopy

  • Variable-Temperature NMR : Monitor conformational changes (e.g., rotation of thiophene-oxadiazole linkage) by analyzing signal coalescence at elevated temps .
  • 2D NOESY : Identify spatial proximity between methoxy and thiophene protons to confirm stereoelectronic effects .
  • Time-Resolved Fluorescence : Study excited-state dynamics to assess photostability for potential optoelectronic applications .

How can reaction mechanisms for key transformations (e.g., cyclization) be validated experimentally?

Q. Advanced Mechanistic Studies

  • Isotopic Labeling : Use ¹⁵N-labeled thiosemicarbazide to track nitrogen incorporation into the oxadiazole ring via MS/MS .
  • Kinetic Isotope Effects : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in cyclization) .
  • In Situ IR : Detect intermediates (e.g., isocyanate or thiourea) during POCl₃-mediated cyclization .

What challenges arise in crystallizing this compound, and how are they mitigated?

Q. Advanced Crystallography

  • Polymorphism Control : Screen solvents (e.g., MeOH/EtOAc) and use seeding to isolate the thermodynamically stable form .
  • Twinned Crystals : Employ SHELXD for structure solution and refine using HKL-3000 to resolve overlapping reflections .
  • Hydrogen-Bond Networks : Co-crystallize with acetic acid to stabilize lattice interactions via O–H⋯N bonds .

How does the compound’s isomerism (e.g., tautomerism) impact its biological activity?

Q. Advanced Isomerism Analysis

  • Tautomeric Screening : Use ¹H-¹⁵N HMBC to identify dominant tautomers (e.g., oxadiazole vs. thiadiazole forms) in DMSO-d₆ vs. CDCl₃ .
  • Bioactivity Correlation : Compare IC₅₀ values of isolated tautomers to determine which form drives antimicrobial efficacy .
  • pH-Dependent Studies : Adjust buffer conditions (pH 4–9) to assess tautomer stability in physiological environments .

What comparative studies with analogous heterocycles inform structure-activity relationships (SAR)?

Q. Advanced SAR Design

  • Oxadiazole vs. Thiadiazole : Synthesize analogs replacing oxadiazole with thiadiazole and compare logP (HPLC) and cytotoxicity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position to modulate HOMO levels and bioactivity .
  • Cross-Coupling Libraries : Use Suzuki-Miyaura to diversify the thiophene moiety and screen for enhanced selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.